Methyl 2-(3-formyl-4-hydroxyphenyl)acetate
Overview
Description
Methyl 2-(3-formyl-4-hydroxyphenyl)acetate is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
- Methyl 2-(3-formyl-4-hydroxyphenyl)acetate and similar compounds have been explored for their chemical reactivity and synthesis potential. One study demonstrated the formylation of 3-alkylindole-2-acetic esters, highlighting the chemical transformations possible with these types of compounds (Jones, Taylor, & Bowyer, 1974).
Crystal Structure Analysis
- The crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate was determined, which is crucial for understanding the molecular configuration and potential applications in materials science (Lee, Ryu, & Lee, 2017).
Anti-inflammatory Applications
- Research has been conducted on derivatives of 4-hydroxyphenylacetic acid, a compound structurally related to this compound, for potential anti-inflammatory applications (Virmani & Hussain, 2014).
Analogues in Natural Hemiacetals
- Methyl 2-(2-nitrophenylthio)acetate, which shares structural similarities with this compound, has been used inthe synthesis of hemiacetal analogues, contributing to the understanding of allelochemicals found in various plant families (Sicker, Hartenstein, Hazard, & Tallec, 1994).
Exploration in Total Synthesis
- Research involving compounds like this compound has extended into the area of total synthesis, exploring pathways for creating complex organic molecules. For instance, studies on Diels–Alder routes to potential trichothecene precursors provide insights into the synthesis of complex organic structures (Banks et al., 1981).
Molecular Structure Characterization
- The molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, a compound related to this compound, has been characterized, contributing to the knowledge of molecular interactions and stability in such compounds (Khan et al., 2013).
Synthetic Methods Development
- Studies on the synthesis of 2-hydroxy-4-methyl benzoic acid involve steps and methods that could be applicable to the synthesis of this compound, offering insights into efficient synthetic routes (Che Qing-ming et al., 2006).
Oxidation Studies
- The oxidation behavior of 3-alkyl-2-methylindoles, which are structurally similar to this compound, has been studied. This research provides a foundation for understanding the oxidation mechanisms of such compounds (Itahara, Ouya, & Kozono, 1982).
Safety and Hazards
“Methyl 2-(3-formyl-4-hydroxyphenyl)acetate” is classified under the GHS07 hazard class . The compound carries the signal word “Warning” and has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other skin areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
methyl 2-(3-formyl-4-hydroxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-10(13)5-7-2-3-9(12)8(4-7)6-11/h2-4,6,12H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMJEIDLAXIVPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80494988 | |
Record name | Methyl (3-formyl-4-hydroxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80494988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61874-04-2 | |
Record name | Methyl (3-formyl-4-hydroxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80494988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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